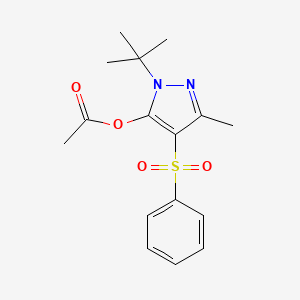![molecular formula C15H11ClN2O3S B5754339 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a critical role in cell growth and proliferation, making it an attractive target for cancer therapy. In
Wirkmechanismus
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid inhibits glutaminase, the enzyme responsible for converting glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase with 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid leads to a decrease in α-ketoglutarate, which in turn leads to a decrease in the production of ATP and other essential metabolites. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to inducing cell death in cancer cells, 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the invasiveness of cancer cells. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to reduce the levels of lactate and pyruvate in cancer cells, which can lead to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its selectivity for glutaminase. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have minimal effects on other enzymes involved in glutamine metabolism, making it a useful tool for studying the role of glutaminase in cancer cells. One limitation of using 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential toxicity. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have toxic effects on normal cells, and care must be taken to ensure that the concentration of 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid used in experiments is appropriate.
Zukünftige Richtungen
There are several future directions for the study of 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of combination therapies that include 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to enhance the efficacy of other cancer therapies, and further studies are needed to determine the optimal combination of therapies for different types of cancer. Another area of interest is the development of new glutaminase inhibitors that may be more effective or less toxic than 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid. Finally, further studies are needed to determine the long-term effects of 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid on normal cells and to identify potential side effects that may limit its clinical use.
Synthesemethoden
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid is synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with thiourea to form 4-chlorobenzoyl isothiocyanate, which is then reacted with 2-aminobenzoic acid to form 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential as a cancer therapy. Glutamine is essential for the survival of cancer cells, and inhibiting glutaminase with 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce cell death in a variety of cancer cell lines. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-7-5-9(6-8-10)13(19)18-15(22)17-12-4-2-1-3-11(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHMNICFFSTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)



![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)

![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
